2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Overview
Description
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,2-d]pyrimidin-4-one core, which is a fused heterocyclic system, and is substituted with a piperazine ring and aromatic groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions
Formation of Thieno[3,2-d]pyrimidin-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a thiophene derivative can be reacted with a suitable amine and a carbonyl compound to form the thieno[3,2-d]pyrimidin-4-one ring system.
Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions. A common method is to react the thieno[3,2-d]pyrimidin-4-one intermediate with a piperazine derivative in the presence of a base such as potassium carbonate.
Aromatic Substitution: The final step involves the introduction of the aromatic substituents, such as the 2,5-dimethylphenyl and 4-methoxyphenyl groups. This can be achieved through electrophilic aromatic substitution reactions using appropriate aromatic halides and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (bromine, chlorine), catalysts (iron(III) chloride), solvents (chloroform, dichloromethane).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or neurological disorders, due to its ability to interact with specific molecular targets.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine and aromatic substitution pattern but differ in the core structure.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds have a pyrimidine core and piperazine substitution, similar to the thieno[3,2-d]pyrimidin-4-one core.
N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine: This compound features a triazine core with similar piperazine and aromatic substitutions.
Uniqueness
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its thieno[3,2-d]pyrimidin-4-one core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-16-4-5-17(2)21(14-16)28-10-12-29(13-11-28)25-26-22-20(15-32-23(22)24(30)27-25)18-6-8-19(31-3)9-7-18/h4-9,14-15H,10-13H2,1-3H3,(H,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISWBHHYVPYYTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.